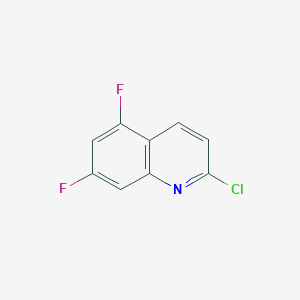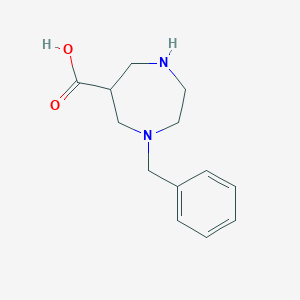![molecular formula C22H26ClN5O2S B1650680 1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide CAS No. 1189867-76-2](/img/structure/B1650680.png)
1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a piperidine ring, and a sulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the piperidine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the piperidine ring play crucial roles in binding to these targets, while the sulfanyl group may enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[6-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-YL]-N-cyclopropylpiperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-4-methylaniline: A simpler structure with fewer functional groups.
1,1-Bis(3-chloro-4-methylanilino)-2,2,2-trichloroethane: Contains multiple chloro groups and a different core structure
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Propiedades
Número CAS |
1189867-76-2 |
|---|---|
Fórmula molecular |
C22H26ClN5O2S |
Peso molecular |
460.0 |
Nombre IUPAC |
1-[6-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClN5O2S/c1-14-2-5-18(17(23)10-14)27-20(29)12-31-21-11-19(24-13-25-21)28-8-6-15(7-9-28)22(30)26-16-3-4-16/h2,5,10-11,13,15-16H,3-4,6-9,12H2,1H3,(H,26,30)(H,27,29) |
Clave InChI |
NQICXEDPNDHYOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Aminomethyl)-2-[(dimethylamino)methyl]phenol](/img/structure/B1650597.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1650599.png)




![17-Chloro-3-[4-(methylethyl)phenyl]spiro[1,2,3-trihydroquinazoline-2,3'-indoli ne]-4,12-dione](/img/structure/B1650606.png)
![1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine](/img/structure/B1650607.png)
![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1650608.png)
![4-[4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidin-2-amine](/img/structure/B1650612.png)

![6-[3-(trifluoromethyl)phenyl]-2H-1,3-oxazine-2,4(3H)-dione](/img/structure/B1650617.png)
![N~1~-{[5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)-1-cyclopropanecarboxamide](/img/structure/B1650618.png)
![N-[(2-Chlorophenyl)methyl]-2-({6-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridazin-3-YL}sulfanyl)acetamide](/img/structure/B1650620.png)
